molecular formula C11H15NOS B14618275 N-(2-Phenylethyl)-2-sulfanylpropanamide CAS No. 60977-84-6

N-(2-Phenylethyl)-2-sulfanylpropanamide

Cat. No.: B14618275
CAS No.: 60977-84-6
M. Wt: 209.31 g/mol
InChI Key: HYGAUGSJFTUBPE-UHFFFAOYSA-N
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Description

N-(2-Phenylethyl)-2-sulfanylpropanamide is an organic compound that belongs to the class of amides It features a phenylethyl group attached to a sulfanylpropanamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Phenylethyl)-2-sulfanylpropanamide can be achieved through several methods. One common approach involves the reaction of 2-phenylethylamine with 2-sulfanylpropanoic acid under appropriate conditions. The reaction typically requires a dehydrating agent such as thionyl chloride or phosphorus trichloride to facilitate the formation of the amide bond .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of immobilized enzymes or catalysts can enhance the efficiency of the reaction, reducing the need for harsh chemicals and minimizing waste .

Chemical Reactions Analysis

Types of Reactions

N-(2-Phenylethyl)-2-sulfanylpropanamide undergoes various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens, nitrating agents, sulfonating agents.

Major Products Formed

Scientific Research Applications

N-(2-Phenylethyl)-2-sulfanylpropanamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(2-Phenylethyl)-2-sulfanylpropanamide involves its interaction with specific molecular targets. The phenylethyl group allows the compound to bind to certain receptors or enzymes, modulating their activity. The sulfanyl group can undergo redox reactions, influencing the compound’s reactivity and interactions with biological molecules .

Comparison with Similar Compounds

Similar Compounds

  • N-Phenyl-N-(2-phenylethyl)piperidin-4-yl]furan-2-carboxamide (furanylfentanyl)
  • N-Phenyl-N-(2-phenylethyl)piperidin-4-yl]propanamide (fentanyl)
  • N-Phenyl-N-(2-phenylethyl)piperidin-4-yl]butanamide (butyrfentanyl)

Uniqueness

N-(2-Phenylethyl)-2-sulfanylpropanamide is unique due to the presence of the sulfanyl group, which imparts distinct chemical reactivity compared to other similar compounds. This feature allows for unique applications and interactions in both chemical and biological contexts .

Properties

CAS No.

60977-84-6

Molecular Formula

C11H15NOS

Molecular Weight

209.31 g/mol

IUPAC Name

N-(2-phenylethyl)-2-sulfanylpropanamide

InChI

InChI=1S/C11H15NOS/c1-9(14)11(13)12-8-7-10-5-3-2-4-6-10/h2-6,9,14H,7-8H2,1H3,(H,12,13)

InChI Key

HYGAUGSJFTUBPE-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)NCCC1=CC=CC=C1)S

Origin of Product

United States

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